Mannose phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mannose phosphate is a phosphorylated sugar molecule that plays a crucial role in various biological processes. It is involved in the metabolism of carbohydrates and is a key intermediate in the glycosylation of proteins. This compound is essential for the proper functioning of lysosomal enzymes and is involved in the targeting of these enzymes to lysosomes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Mannose phosphate can be synthesized using various methods. One common method involves the enzymatic phosphorylation of mannose using polyphosphate-dependent mannose kinase. This method is cost-effective and environmentally friendly as it uses polyphosphate instead of adenosine triphosphate (ATP) as a phosphate donor . The reaction conditions typically involve the presence of metal ions, optimal temperature, and substrate concentration to achieve high conversion efficiency.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale enzymatic processes. The enzyme polyphosphate-dependent mannose kinase from Arthrobacter species is often used due to its high efficiency and cost-effectiveness . The process involves optimizing reaction conditions such as temperature, pH, and substrate concentration to maximize yield. The industrial production of this compound is essential for its use in various applications, including pharmaceuticals and biotechnology.
Analyse Chemischer Reaktionen
Types of Reactions: Mannose phosphate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions is the isomerization of this compound to fructose phosphate by the enzyme phosphomannose isomerase . This reaction is crucial in the glycolysis and gluconeogenesis pathways.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include metal ions, polyphosphate, and specific enzymes such as phosphomannose isomerase and phosphomannomutase . The reaction conditions typically involve optimal pH, temperature, and substrate concentration to achieve high efficiency and yield.
Major Products Formed: The major products formed from the reactions involving this compound include fructose phosphate and mannose-1-phosphate . These products are essential intermediates in various metabolic pathways and play a crucial role in cellular processes.
Wissenschaftliche Forschungsanwendungen
Mannose phosphate has numerous scientific research applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a key intermediate in the synthesis of glycoproteins and other complex carbohydrates . In biology, this compound is essential for the proper functioning of lysosomal enzymes and is involved in the targeting of these enzymes to lysosomes . In medicine, this compound is used in enzyme replacement therapy for lysosomal storage diseases . In industry, it is used in the production of pharmaceuticals and biotechnology products .
Wirkmechanismus
The mechanism of action of mannose phosphate involves its role as a key intermediate in the glycosylation of proteins. This compound is recognized by this compound receptors on the surface of cells, which facilitates the targeting and transport of lysosomal enzymes to lysosomes . This process is essential for the proper functioning of lysosomal enzymes and the degradation of cellular waste products.
Vergleich Mit ähnlichen Verbindungen
Mannose phosphate is similar to other phosphorylated sugars such as glucose phosphate and fructose phosphate. it is unique in its role in the glycosylation of proteins and the targeting of lysosomal enzymes . Other similar compounds include mannose-1-phosphate and mannose-6-phosphate, which are also involved in various metabolic pathways .
List of Similar Compounds:- Glucose phosphate
- Fructose phosphate
- Mannose-1-phosphate
- Mannose-6-phosphate
This compound stands out due to its specific role in the glycosylation of proteins and the targeting of lysosomal enzymes, making it a crucial compound in various biological processes .
Eigenschaften
Molekularformel |
C6H15O10P |
---|---|
Molekulargewicht |
278.15 g/mol |
IUPAC-Name |
(2S,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal;phosphoric acid |
InChI |
InChI=1S/C6H12O6.H3O4P/c7-1-3(9)5(11)6(12)4(10)2-8;1-5(2,3)4/h1,3-6,8-12H,2H2;(H3,1,2,3,4)/t3-,4-,5-,6-;/m1./s1 |
InChI-Schlüssel |
NDVRKEKNSBMTAX-MVNLRXSJSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O.OP(=O)(O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.